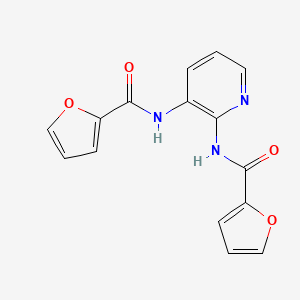
N,N'-2,3-pyridinediyldi(2-furamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,3-pyridinediyldi(2-furamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyridine ring and two furan rings, which are connected by an amide bond. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of N,N'-2,3-pyridinediyldi(2-furamide) is not well understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to activate caspase-3, a protein that plays a key role in the apoptotic pathway, and to downregulate the expression of Bcl-2, a protein that inhibits apoptosis.
Biochemical and Physiological Effects:
N,N'-2,3-pyridinediyldi(2-furamide) has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of caspase-3, and the downregulation of Bcl-2 expression. This compound has also been shown to have low toxicity in vitro, suggesting that it may be a safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-2,3-pyridinediyldi(2-furamide) is its relatively high yield and purity, which makes it suitable for use in various lab experiments. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N'-2,3-pyridinediyldi(2-furamide), including:
1. Further investigation of its mechanism of action, in order to better understand how it inhibits cancer cell growth.
2. Exploration of its potential as a building block for the synthesis of novel materials, such as metal-organic frameworks.
3. Investigation of its potential as a catalyst for various reactions, such as the Suzuki coupling reaction.
4. Study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new synthesis methods that improve the yield and purity of this compound.
In conclusion, N,N'-2,3-pyridinediyldi(2-furamide) is a compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N,N'-2,3-pyridinediyldi(2-furamide) has been achieved through various methods, including the reaction of 2-furoic acid with 2-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 2-furoic acid with 2-aminopyridine in the presence of a catalyst such as HCl or H2SO4. The yield of this synthesis method is relatively high, and the compound can be obtained in pure form through recrystallization.
Aplicaciones Científicas De Investigación
N,N'-2,3-pyridinediyldi(2-furamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been investigated for its potential as a catalyst for various reactions, such as the Suzuki coupling reaction.
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14(11-5-2-8-21-11)17-10-4-1-7-16-13(10)18-15(20)12-6-3-9-22-12/h1-9H,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHHFBODBWOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

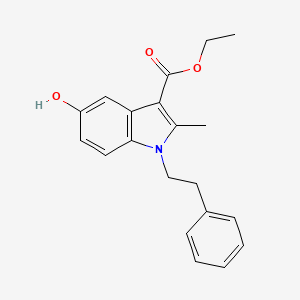
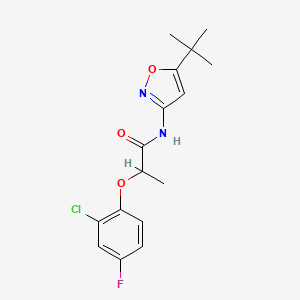
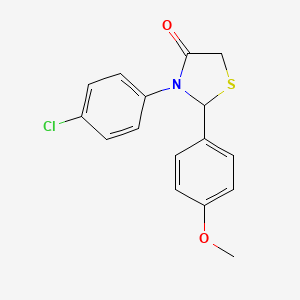
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
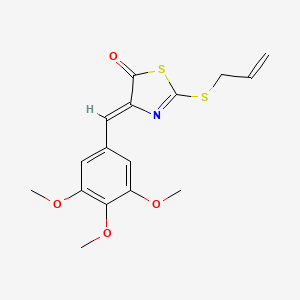

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
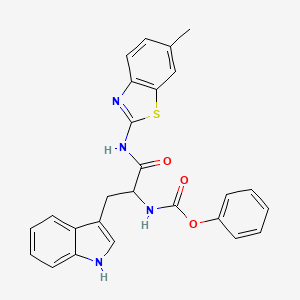
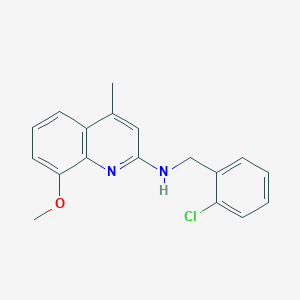
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)